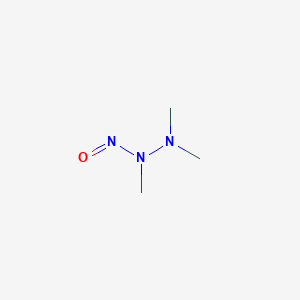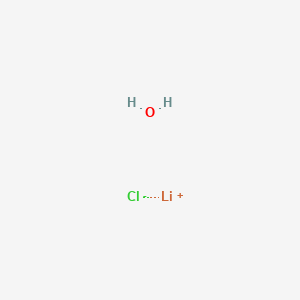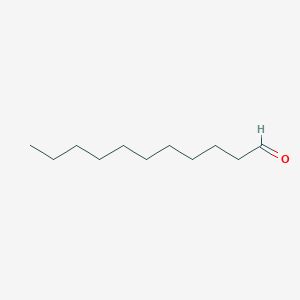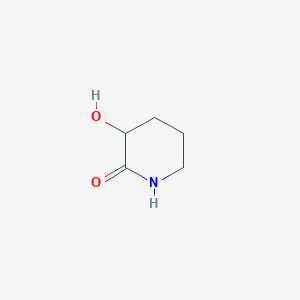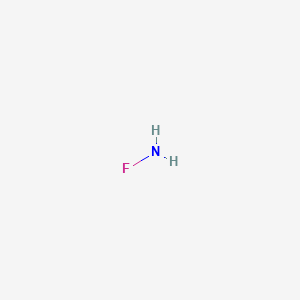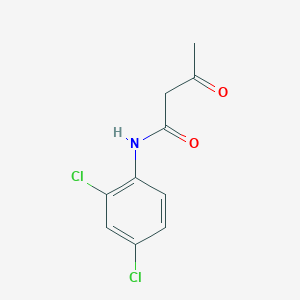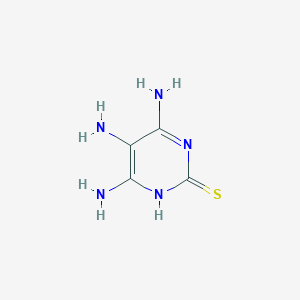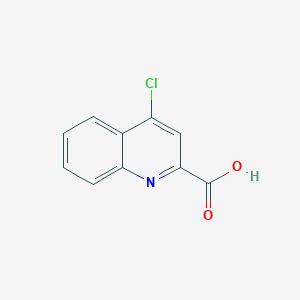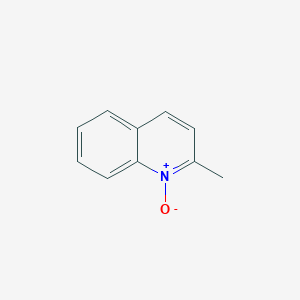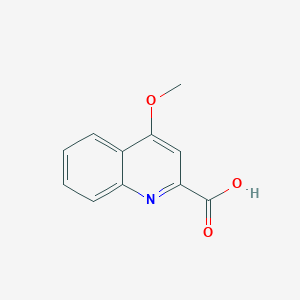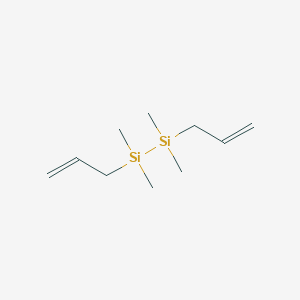
1,2-Di(prop-2-enyl)-tetramethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(prop-2-enyl)-tetramethyldisilane, also known as DPTMDS, is a chemical compound that belongs to the group of organosilicon compounds. It has a molecular formula of C12H28Si2 and a molecular weight of 256.52 g/mol. DPTMDS is widely used in the field of materials science, particularly in the synthesis of silicon-based polymers and ceramics.
作用機序
The mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane is not well understood, but it is believed to involve the reaction of the propenyl groups with the surface of the substrate. The propenyl groups act as reactive sites that can form covalent bonds with the substrate, leading to the formation of a thin film. The film formed by 1,2-Di(prop-2-enyl)-tetramethyldisilane is highly cross-linked and has a high degree of chemical resistance, which makes it suitable for various applications.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 1,2-Di(prop-2-enyl)-tetramethyldisilane. However, studies have shown that 1,2-Di(prop-2-enyl)-tetramethyldisilane is not toxic to cells and does not induce any significant cytotoxicity or genotoxicity. This suggests that 1,2-Di(prop-2-enyl)-tetramethyldisilane is a safe material to use in various applications.
実験室実験の利点と制限
1,2-Di(prop-2-enyl)-tetramethyldisilane has several advantages for lab experiments, such as its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its high cost, limited availability, and the need for specialized equipment for its synthesis and handling.
将来の方向性
There are several future directions for the research on 1,2-Di(prop-2-enyl)-tetramethyldisilane. One direction is to explore its potential as a precursor for the synthesis of advanced materials with unique properties. Another direction is to investigate its potential as a coating material for various applications, such as anti-corrosion coatings and biomedical coatings. Additionally, further studies are needed to understand the mechanism of action of 1,2-Di(prop-2-enyl)-tetramethyldisilane and its interactions with various substrates.
合成法
The synthesis of 1,2-Di(prop-2-enyl)-tetramethyldisilane involves the reaction of tetramethyldisilane with allyl chloride in the presence of a catalyst such as aluminum chloride or tin tetrachloride. The reaction takes place at a temperature of 50-60°C and produces 1,2-Di(prop-2-enyl)-tetramethyldisilane as the main product. The yield of 1,2-Di(prop-2-enyl)-tetramethyldisilane can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.
科学的研究の応用
1,2-Di(prop-2-enyl)-tetramethyldisilane has various scientific research applications, particularly in the field of materials science. It is commonly used as a precursor for the synthesis of silicon-based polymers and ceramics. 1,2-Di(prop-2-enyl)-tetramethyldisilane can be polymerized to produce polymeric materials with high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for various applications such as coatings, adhesives, and electronic materials.
特性
CAS番号 |
18645-49-3 |
|---|---|
製品名 |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
分子式 |
C10H22Si2 |
分子量 |
198.45 g/mol |
IUPAC名 |
[dimethyl(prop-2-enyl)silyl]-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C10H22Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 |
InChIキー |
YKBHBENPDUXKBK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
正規SMILES |
C[Si](C)(CC=C)[Si](C)(C)CC=C |
同義語 |
1,2-Di(prop-2-enyl)-tetramethyldisilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



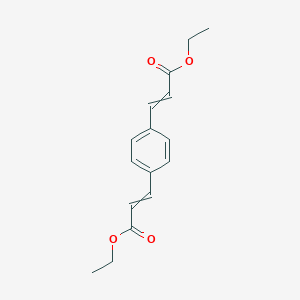
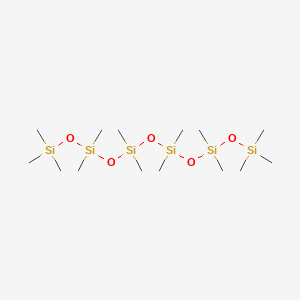
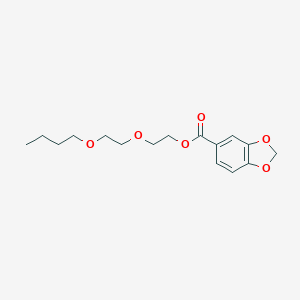
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
